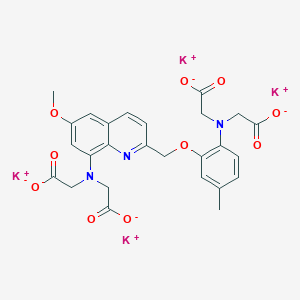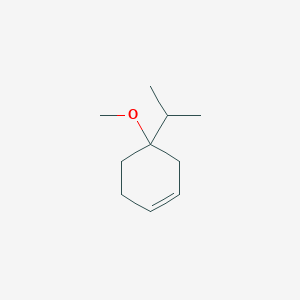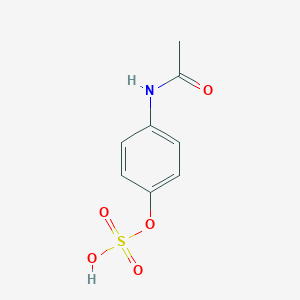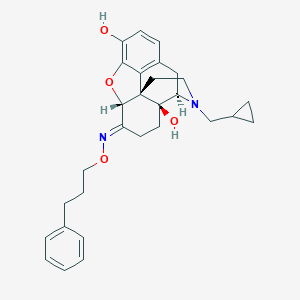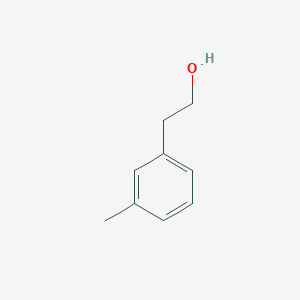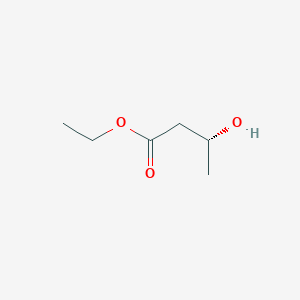
Ethyl (R)-3-hydroxybutyrate
Übersicht
Beschreibung
Ethyl ®-3-hydroxybutyrate is a chemical compound that belongs to the class of organic compounds known as beta hydroxy acids and derivatives . These are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom .
Synthesis Analysis
The synthesis of Ethyl ®-3-hydroxybutyrate can be achieved through various methods. One such method involves the modification of key enzymes like 4-HIL dehydrogenase (HILDH) for commercial-scale production . This results in an effective one-step carbonyl reduction to produce (2S,3R,4S)-4-HIL with strict stereoselectivity .Molecular Structure Analysis
The molecular structure of Ethyl ®-3-hydroxybutyrate can be analyzed using various techniques such as density functional theory (DFT) calculations . These techniques provide insights into the geometric structure, interaction energy, and natural bond orbital analysis of the compound .Chemical Reactions Analysis
Ethyl ®-3-hydroxybutyrate, like other esters, can undergo a variety of chemical reactions. For instance, esters can be made from carboxylic acids and alcohols, losing a molecule of water in the process .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl ®-3-hydroxybutyrate can be inferred from the properties of similar esters. For instance, esters are known for their diverse applications, including flavor and fragrance investigations, environmental studies, and diverse bioanalytical applications .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis in Microfluidic Chip Reactor
Ethyl (R)-3-hydroxybutyrate and its derivatives, like Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), are vital intermediates in fine chemistry, particularly in the synthesis of pharmacologically valuable products such as L-carnitine. The stereoselective synthesis of these compounds has been optimized in microfluidic chip reactors, showing high enantioselectivity and efficiency. Notably, the enantioselectivity of these synthesis processes is remarkable, reaching up to 99.4% for certain systems, demonstrating the precision of these methods in producing optically pure compounds (Kluson et al., 2019).
Biocatalytic Generation of Optically Pure Isomers
Enantiomers of Ethyl (R)-3-hydroxybutyrate are crucial for creating a wide range of chiral drugs. The use of microbial esterase, such as WDEst17, in kinetic resolution reactions has proven to be an effective and environmentally friendly approach to produce these enantiomers with high purity. Specifically, esterase WDEst17 has been used to generate (R)-3-hydroxybutyrate with an enantiomeric excess of 99% and a conversion rate of 65.05%, demonstrating its effectiveness and potential in pharmaceutical applications (Wang et al., 2018).
Large-Scale Stereoinversion for Pure Isomers
The large-scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate from (R)-ethyl 3-hydroxybutyrate showcases the ability to invert stereochemistry efficiently. This process, vital for producing specific pharmaceutical intermediates, indicates the scalability and practicality of synthesizing optically pure isomers in significant quantities (Carnell et al., 2004).
Salt-Tolerant Microbial Esterase for Drug Synthesis
Salt-tolerant microbial esterases, like WDEst17, are not only efficient biocatalysts for generating (R)-3-hydroxybutyrate but also exhibit unique enantio-selectivity, providing valuable tools for preparing chiral drug intermediates. The precision and adaptability of these enzymes under various conditions highlight their importance in the pharmaceutical manufacturing sector (Wang et al., 2018).
Ionic Liquid Containing Systems for Bioreduction
The use of hydrophilic ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), in the asymmetric bioreduction of ethyl acetoacetate to Ethyl (R)-3-hydroxybutyrate catalyzed by Pichia membranaefaciens cells, demonstrates the enhancement of enantioselectivity and reduction of substrate inhibition. This approach underscores the potential of ionic liquids in improving biocatalytic processes for pharmaceutical applications (He et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of Ethyl ®-3-hydroxybutyrate could involve exploring novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .
Relevant Papers Several papers have been published on the synthesis and application of Ethyl ®-3-hydroxybutyrate and similar compounds . These papers provide valuable insights into the potential applications and future directions of this compound.
Eigenschaften
IUPAC Name |
ethyl (3R)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331464 | |
| Record name | Ethyl (R)-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-3-hydroxybutyrate | |
CAS RN |
24915-95-5 | |
| Record name | Ethyl (R)-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (3R)-3-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using biocatalytic processes for R-EHB production?
A1: Biocatalytic processes, particularly those utilizing enzymes like dehydrogenases or whole cells, offer several advantages for R-EHB production. These include:
- High selectivity: Enzymes can distinguish between enantiomers, leading to high optical purity of the desired (R)-enantiomer. []
- Mild reaction conditions: Biocatalysts often function under mild temperatures and pressures, reducing energy consumption and minimizing unwanted side reactions. []
- Environmental friendliness: Enzymes are biodegradable and operate in aqueous solutions, aligning with green chemistry principles. []
Q2: How can ionic liquids improve the biocatalytic production of R-EHB?
A2: Studies demonstrate that incorporating specific ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF6), into the reaction system can significantly enhance R-EHB production. [, , , ] These improvements stem from:
- Reduced substrate inhibition: Ionic liquids can alleviate the inhibitory effect of high ethyl acetoacetate (the precursor to R-EHB) concentrations on the biocatalyst. [, ]
- Enhanced biocatalyst activity: Some ionic liquids create a more favorable microenvironment for the biocatalyst, leading to increased reaction rates and yields. []
Q3: Which microorganisms have shown promise in the biocatalytic production of R-EHB?
A3: Several microorganisms possess enzymes capable of reducing ethyl acetoacetate to R-EHB. Research highlights the effectiveness of:
- Pichia membranaefaciens Hansen cells: These yeast cells, particularly in ionic liquid-containing systems, demonstrate good enantioselectivity and yield for R-EHB production. [, , ]
- Acetobacter sp. CCTCC M209061 cells: This bacterial strain exhibits high activity and selectivity for R-EHB synthesis, especially when immobilized and used in conjunction with a hydrophilic ionic liquid. []
- Paracoccus denitrificans: This bacterium can couple the asymmetric reduction of ethyl acetoacetate to R-EHB with nitrate reduction. []
Q4: Can you provide an example of R-EHB's application in total synthesis?
A4: R-EHB serves as a crucial starting material in the total synthesis of complex natural products. For example, it was successfully employed in the synthesis of (-)-lardolure, an insect pheromone, achieving high enantiomeric purity and diastereomeric ratio. [] This highlights R-EHB's versatility and importance in constructing intricate molecules.
Q5: Are there alternative methods for producing optically pure R-EHB?
A5: While biocatalytic approaches are prominent, other methods exist for obtaining optically pure R-EHB:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
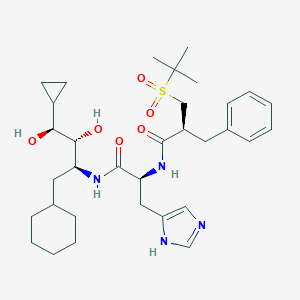
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)

